多巴胺,甲酯

描述

“Dopamine, methyl ester” is also known as Methyldopa . It’s a medication used for high blood pressure and is one of the preferred treatments for high blood pressure in pregnancy . It works by stimulating the brain to decrease the activity of the sympathetic nervous system .

Synthesis Analysis

Dopamine-based materials have been synthesized using various strategies, such as oxidative self-polymerization of dopamine for the preparation of polydopamine . Different strategies have been employed to construct fruitful polydopamine-based materials, such as nanoparticles, core/shell nanoparticles, microcapsules, films, and hydrogels .Molecular Structure Analysis

The morphology and composition of the dopamine-based materials were characterized by scanning electron microscope, X-ray diffraction, thermogravimetric analysis, and attenuated total reflection Fourier transform infrared spectroscopy .Chemical Reactions Analysis

The electrochemical and chemical reaction pathway for polydopamine (PDA) formation in aqueous solutions requires the synthesis of 5,6-indolequinone from dopamine . The polymer growth is inhibited by low pH (below 4) and high concentration of various electrolytes that impair the preliminary intramolecular cyclization of oxidized dopamine .Physical And Chemical Properties Analysis

Dopamine-based materials have unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility, and biodegradability .科学研究应用

帕金森氏症治疗:帕金森氏症中的多巴胺替代治疗面临着诸如血脑屏障渗透性差等挑战。左旋多巴(LD)甲酯作为一种用于鼻腔给药的有前景的酯前药,正在进行 III 期临床试验,显示出改善药代动力学和增强血脑屏障渗透的潜力 (Haddad 等,2017).

抗肿瘤剂:多巴胺已被研究为一种针对 B-16 黑色素瘤的抗肿瘤剂,显示出对所治疗小鼠的存活率有显著提高。这表明其作为一种新型抗肿瘤剂的潜在用途 (Wick,1978).

帕金森氏症中反应波动治疗:左旋多巴甲酯,左旋多巴的可溶性中性衍生物,已被研究其在帕金森氏症中经历反应波动的患者中的潜在益处。它提供了一种通过全身或皮下输注来维持活动能力的方法 (Cooper 等,1984).

帕金森氏症中左旋多巴诱发的运动障碍:对盐酸左旋-3,4-二羟基苯丙氨酸甲酯(左旋多巴)的研究突出了其在改变与帕金森氏症中左旋多巴诱发的运动障碍 (LID) 相关的分子标记活动中的作用。它表明蛋白激酶 A 激活和纹状体信号传导的改变在 LID 的表现中起关键作用 (Lebel 等,2010).

增加组织中的多巴胺浓度:酪氨酸甲酯显着增加了大鼠的胃、十二指肠和大脑中的多巴胺浓度,表明其在调节各种组织中的多巴胺水平中的作用 (Oishi & Szabó,1984).

发育中的多巴胺受体信号传导:对发育中的小鼠中多巴胺依赖性多巴胺能信号传导脱敏的研究表明,多巴胺受体可以在早期转导信号,但随着功能性神经传递的开始,它们的敏感性降低,表明多巴胺受体敏感性的发育变化 (Kim、Froelick 和 Palmiter,2002).

作用机制

Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .

安全和危害

While the safety of “Dopamine, methyl ester” is generally well-established, there are some potential hazards. For example, it has been associated with subtle mood and behavioral changes upon daily high-dose intake below the admitted limit . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

未来方向

There is ongoing research into the applications of dopamine-based materials in various fields ranging from cancer theranostics, bioimaging, self-adhesive bioelectronics to removal of heavy metal ions . Future research will likely continue to explore these and other potential applications of dopamine-based materials .

属性

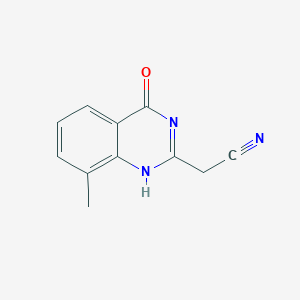

IUPAC Name |

methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNJLMSYIJWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859644 | |

| Record name | DL-3-Hydroxytyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14743107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1421-65-4, 40611-00-5 | |

| Record name | Dopamine, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-3-Hydroxytyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1-[(4-fluorophenyl)methyl]-4-(3-hydroxy-4-methylanilino)pyrrole-2,5-dione](/img/structure/B7759328.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)

![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759390.png)